2,3-Dimethylnonan-4-one
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Overview
Description
2,3-Dimethylnonan-4-one is an organic compound with the molecular formula C11H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is part of the broader class of aliphatic ketones, which are known for their diverse applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnonan-4-one can be achieved through several methods. One common approach involves the alkylation of 2,3-dimethylbutane with a suitable alkyl halide, followed by oxidation to introduce the carbonyl group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as the use of palladium or platinum catalysts, can facilitate the alkylation and oxidation steps. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylnonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylnonan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylnonan-4-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutan-2-one: A smaller ketone with similar structural features.
2,3-Dimethylhexan-4-one: A ketone with a slightly longer carbon chain.
2,3-Dimethylheptan-4-one: Another ketone with a different carbon chain length.
Uniqueness
2,3-Dimethylnonan-4-one is unique due to its specific carbon chain length and the position of the methyl groups. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
90542-50-0 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2,3-dimethylnonan-4-one |
InChI |
InChI=1S/C11H22O/c1-5-6-7-8-11(12)10(4)9(2)3/h9-10H,5-8H2,1-4H3 |
InChI Key |
UMSFWXFVQNJUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C)C(C)C |
Origin of Product |
United States |
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